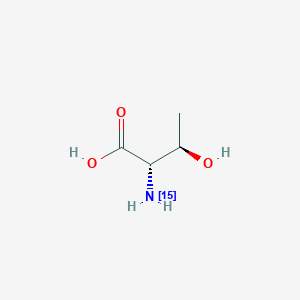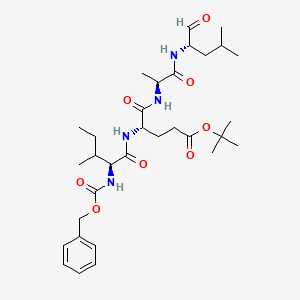
(R)-Ethyl 3-methylpiperidine-3-carboxylate
Overview
Description
(R)-Ethyl 3-methylpiperidine-3-carboxylate, also known as (R)-EMPC, is a chiral compound found in nature that has been of interest to the scientific community for many years due to its unique properties and potential applications. (R)-EMPC is a derivative of piperidine, a cyclic amine, and is composed of a methyl group and a carboxyl group. It is a colorless, crystalline solid with a melting point of 55 °C and a boiling point of 135 °C. (R)-EMPC has been studied in various scientific disciplines, including organic chemistry, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis Optimization : A study by Z. Can (2012) focused on optimizing the synthesis of a similar compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate. The study improved the overall yield from 17.0% to 47.6%, which is significant for reducing production costs.
Gas-Phase Elimination Kinetics : Research on the elimination kinetics and mechanisms of similar compounds, including ethyl piperidine-3-carboxylate, in the gas phase was conducted by Monsalve et al. (2006). This study provided valuable insights into the behavior of these compounds at high temperatures and pressures.
Phosphine-Catalyzed Annulation : Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation process involving ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is crucial for forming highly functionalized tetrahydropyridines.
Organotin Derivatives : A study by Ahmed et al. (2006) examined the synthesis and biological activities of organotin carboxylates derived from nalidixic acid, a compound structurally related to the topic compound.
Rhodium-Catalyzed Carboxylation : Mizuno et al. (2011) explored the Rhodium(I)-catalyzed direct carboxylation of arenes with CO2, a process that could potentially involve (R)-Ethyl 3-methylpiperidine-3-carboxylate.
Carbamate Formation : The formation of carbamates in solutions involving 2-methylpiperidine and CO2 was investigated by Mcgregor et al. (2018). This research is relevant due to the structural similarities with this compound.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives, including this compound, are often used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
As a piperidine derivative, it is likely to have diverse biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
®-Ethyl 3-methylpiperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the binding of ®-Ethyl 3-methylpiperidine-3-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of ®-Ethyl 3-methylpiperidine-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ®-Ethyl 3-methylpiperidine-3-carboxylate has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ®-Ethyl 3-methylpiperidine-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, ®-Ethyl 3-methylpiperidine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Ethyl 3-methylpiperidine-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-Ethyl 3-methylpiperidine-3-carboxylate remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of ®-Ethyl 3-methylpiperidine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, ®-Ethyl 3-methylpiperidine-3-carboxylate can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
®-Ethyl 3-methylpiperidine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, ®-Ethyl 3-methylpiperidine-3-carboxylate may be metabolized by esterases, leading to the formation of specific metabolites that can further influence cellular function .
Transport and Distribution
The transport and distribution of ®-Ethyl 3-methylpiperidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, ®-Ethyl 3-methylpiperidine-3-carboxylate may be transported into cells via specific membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of ®-Ethyl 3-methylpiperidine-3-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
properties
IUPAC Name |
ethyl (3R)-3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















